9-Chloro-3-fluoro-5-methylacridine
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Overview
Description
9-Chloro-3-fluoro-5-methylacridine is a heterocyclic compound belonging to the acridine family. It is characterized by the presence of chlorine, fluorine, and methyl substituents on the acridine core. The molecular formula of this compound is C14H9ClFN, and it has a molecular weight of 245.68 g/mol . Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-3-fluoro-5-methylacridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 9-chloroacridine as a starting material, which undergoes fluorination and methylation reactions to yield the desired compound. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-3-fluoro-5-methylacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the chlorine or fluorine positions .
Scientific Research Applications
9-Chloro-3-fluoro-5-methylacridine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and antiviral properties.
Material Science: The compound is used in the development of fluorescent materials and dyes due to its photophysical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 9-Chloro-3-fluoro-5-methylacridine primarily involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal function of DNA and related enzymes, leading to inhibition of DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells . Additionally, the compound may interact with specific molecular targets, such as topoisomerases and telomerases, further contributing to its biological effects .
Comparison with Similar Compounds
9-Methylacridine: Lacks the chlorine and fluorine substituents, making it less reactive in certain substitution reactions.
9-Aminoacridine: Contains an amino group instead of chlorine and fluorine, leading to different biological activities and applications.
9-Carboxyacridine: Contains a carboxyl group, which affects its solubility and reactivity compared to 9-Chloro-3-fluoro-5-methylacridine.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine substituents, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for research in medicinal chemistry and material science .
Properties
CAS No. |
88914-95-8 |
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Molecular Formula |
C14H9ClFN |
Molecular Weight |
245.68 g/mol |
IUPAC Name |
9-chloro-3-fluoro-5-methylacridine |
InChI |
InChI=1S/C14H9ClFN/c1-8-3-2-4-11-13(15)10-6-5-9(16)7-12(10)17-14(8)11/h2-7H,1H3 |
InChI Key |
BUXZRVLEJYSSMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)F)Cl |
Origin of Product |
United States |
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